ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE
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Overview
Description
ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, anilino, and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Esterification: Formation of the ethoxycarbonyl group through the reaction of an alcohol with a carboxylic acid.
Amination: Introduction of the anilino group through the reaction of an amine with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
ETHYL 4-[4-(ETHOXYCARBONYL)ANILINO]-2-METHYL-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness. Similar compounds include:
ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE: Shares similar functional groups but differs in overall structure and properties.
ETHYL 4-(2-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHOXY}PHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Another structurally related compound with distinct chemical behavior.
These comparisons help in understanding the unique features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
ethyl 4-(4-ethoxycarbonylanilino)-2-methyl-5-oxo-1-phenylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-29-21(27)16-11-13-17(14-12-16)24-19-15-23(3,22(28)30-5-2)25(20(19)26)18-9-7-6-8-10-18/h6-15,24H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLHYJKEHVXCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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